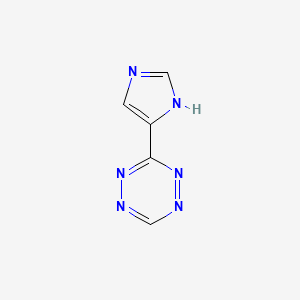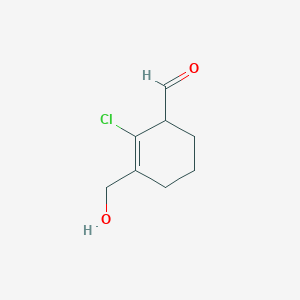
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde is an organic compound with the molecular formula C8H9ClO2. It is a derivative of cyclohexene and contains both a chloro and a hydroxymethyl group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds [2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde typically involves multiple steps:
Chlorination: The starting material, cyclohexene, is chlorinated to introduce the chloro group.
Hydroxymethylation: The chlorinated cyclohexene is then subjected to hydroxymethylation, which introduces the hydroxymethyl group.
Formylation: Finally, the compound undergoes formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-Chloro-3-(carboxymethyl)cyclohex-2-enecarbaldehyde.
Reduction: 2-Chloro-3-(hydroxymethyl)cyclohex-2-enemethanol.
Substitution: 2-Amino-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde.
Scientific Research Applications
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials[][2].
Mechanism of Action
The mechanism of action of 2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and aldehyde groups can undergo oxidation and reduction reactions. These chemical transformations enable the compound to modify other molecules and exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde: Similar structure but with a hydroxymethylene group instead of hydroxymethyl.
2-Chloro-3-(hydroxymethyl)cyclohex-1-enecarbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical production .
Properties
Molecular Formula |
C8H11ClO2 |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
2-chloro-3-(hydroxymethyl)cyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4,6,11H,1-3,5H2 |
InChI Key |
VOSRJWMWEYVFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C(C1)CO)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)
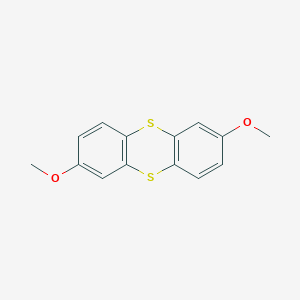
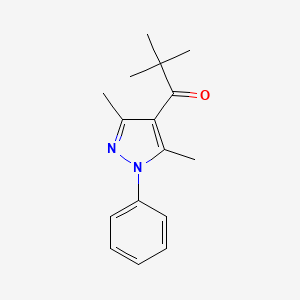
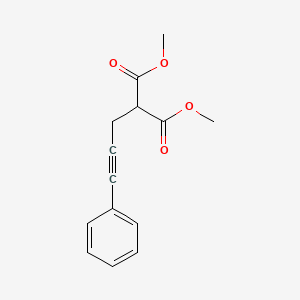
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)

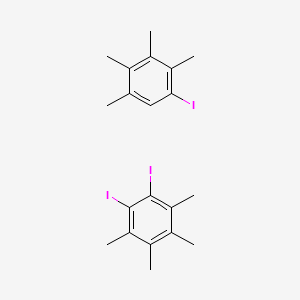
![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
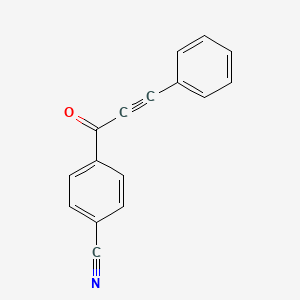
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)
